molecular formula C11H19NO2 B3038703 1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 886615-26-5

1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B3038703
CAS No.: 886615-26-5
M. Wt: 197.27 g/mol
InChI Key: QQBIODKHASIBEM-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H19NO2. It is characterized by a pyrrolidin-2-one core structure substituted with a cyclohexyl group and a hydroxymethyl group.

Preparation Methods

The synthesis of 1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one typically involves the reaction of cyclohexylamine with a suitable precursor, such as a pyrrolidinone derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Chemical Reactions Analysis

1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidine-2-one: Lacks the cyclohexyl and hydroxymethyl groups, making it less complex.

    Pyrrolidine-2,5-diones: Contain additional carbonyl groups, leading to different reactivity.

    Prolinol: Features a hydroxyl group on the pyrrolidine ring, offering different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-8-9-6-11(14)12(7-9)10-4-2-1-3-5-10/h9-10,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBIODKHASIBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886615-26-5
Record name 1-cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Place 2-methylene-succinic acid (12.0 g, 92.2 mmol) and cyclohexylamine (9.15 g, 92.2 mmol) and heat to 160° C. for hours. Cool to give 18.8 g (96%) of 1-cyclohexyl-5-oxo-pyrrolidine-3-carboxylic acid. Charge a flask with 1-cyclohexyl-5-oxo-pyrrolidine-3-carboxylic acid (16.2 g, 76.7 mmol), add methylene chloride (20 mL) and cool to 0° C. Slowly add borane in THF (1M, 115.1 mL, 115.1 mmol) and stir for two hours at 0° C. Quench the reaction with ice and extract with methylene chloride. Dry over sodium sulfate, filter, and concentrate. Purify by silica gel (1-5% methanol in methylene chloride) to yield 9.9 g (65%) of the title compound: Mass spectrum (apci) m/z=198.1 (M+H).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
115.1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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